molecular formula C18H14BrNO3S2 B5089260 5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5089260
M. Wt: 436.3 g/mol
InChI Key: CLZSULVOOXBMPC-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one, also known as BPTT, is a thiazolidinone derivative which has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but studies have suggested that it may act by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. 5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. Studies have shown that 5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one can induce oxidative stress, alter mitochondrial function, and modulate the expression of genes involved in apoptosis and cell cycle regulation. 5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potent cytotoxicity against cancer cells, which makes it a promising candidate for the development of anticancer drugs. However, one limitation of using 5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is its potential toxicity to normal cells, which may limit its therapeutic potential.

Future Directions

There are several future directions for the study of 5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in other areas of scientific research. 5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one may also be studied in combination with other anticancer agents to enhance its efficacy and reduce toxicity.

Synthesis Methods

5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one can be synthesized using different methods, including the reaction of 5-bromo-2-(2-phenoxyethoxy)benzaldehyde and thiosemicarbazide in the presence of a base. Another method involves the reaction of 2-(2-phenoxyethoxy)benzaldehyde and 5-bromo-2-thioxo-1,3-thiazolidin-4-one in the presence of a base. The synthesis of 5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has been optimized to increase yields and purity.

Scientific Research Applications

5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in scientific research, including its use as an anticancer agent and as a fluorescent probe for the detection of metal ions. Studies have shown that 5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has potent cytotoxicity against cancer cells, including breast cancer, lung cancer, and leukemia cells. 5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has also been used as a fluorescent probe for the detection of copper ions in biological samples.

properties

IUPAC Name

(5E)-5-[[5-bromo-2-(2-phenoxyethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO3S2/c19-13-6-7-15(23-9-8-22-14-4-2-1-3-5-14)12(10-13)11-16-17(21)20-18(24)25-16/h1-7,10-11H,8-9H2,(H,20,21,24)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZSULVOOXBMPC-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Br)/C=C/3\C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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